molecular formula C17H15N3O4S2 B2369874 5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-23-0

5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2369874
CAS RN: 1021060-23-0
M. Wt: 389.44
InChI Key: KIFOJVINZVUROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed during the reaction and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its chemical stability .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to "5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide" have been synthesized and evaluated for various biological activities. For example, a study by Palkar et al. (2017) discusses the synthesis and antibacterial evaluation of novel analogs with potential antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the importance of such compounds in addressing bacterial resistance (Palkar et al., 2017). Another study by Arias et al. (2018) explores thiadiazoline and pyrazoline heterocycles for their inhibitory activities against nitric oxide synthase, suggesting potential applications in treating diseases associated with excessive nitric oxide production (Arias et al., 2018).

Antimicrobial and Antiviral Activities

The research on these compounds extends to antimicrobial and antiviral activities. Elmoghayar et al. (1984) reported the novel synthesis of 1,3,4-thiadiazoles, indicating a methodological approach to generating compounds with potential antimicrobial properties (Elmoghayar et al., 1984). Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing significant anti-avian influenza virus activity, demonstrating the potential of such compounds in antiviral research (Hebishy et al., 2020).

Structural and Mechanistic Insights

Research also focuses on the structural characterization and mechanistic insights into the action of these compounds. Kumara et al. (2018) conducted synthesis, spectral characterization, and X-ray crystal structure studies of a novel pyrazole derivative, providing critical information on the molecular structure that could be relevant for understanding the activity of similar compounds (Kumara et al., 2018).

Mechanism of Action

This typically applies to drugs or enzymes and involves understanding how the compound interacts with its target to exert its effects .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-2-25-17-20-19-16(26-17)18-15(22)13-8-12(21)14(10-24-13)23-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFOJVINZVUROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.